3-methyl-N-[[(3-methylbenzoyl)amino](3-nitrophenyl)methyl]benzamide
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Overview
Description
3-methyl-N-[(3-methylbenzoyl)aminomethyl]benzamide is a complex organic compound with the molecular formula C23H21N3O4 and a molecular weight of 403.442 g/mol . This compound is part of the benzamide class, which is known for its diverse applications in various fields such as medicine, biology, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(3-methylbenzoyl)aminomethyl]benzamide typically involves the reaction of 3-methylbenzoic acid with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis . The resulting intermediate is then reacted with 3-methylbenzylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved selectivity, reduced reaction times, and better control over reaction conditions . These systems are particularly useful for scaling up the production of complex organic compounds.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(3-methylbenzoyl)aminomethyl]benzamide can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-methyl-N-[(3-methylbenzoyl)aminomethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-N-[(3-methylbenzoyl)aminomethyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-methyl-N-[(3-methylbenzoyl)aminomethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
IUPAC Name |
3-methyl-N-[[(3-methylbenzoyl)amino]-(3-nitrophenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-15-6-3-9-18(12-15)22(27)24-21(17-8-5-11-20(14-17)26(29)30)25-23(28)19-10-4-7-16(2)13-19/h3-14,21H,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSRNYZHEMCXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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